
UNC2025 (Hydrochlorid)
Übersicht
Beschreibung
UNC2025 (Hydrochlorid) ist ein potenter, ATP-kompetitiver und hochgradig oral aktiver Inhibitor der Mer- und Flt3-Kinasen. Es hat eine signifikante Selektivität für MERTK im Vergleich zu Axl gezeigt, was es zu einem vielversprechenden Kandidaten für eine gezielte Krebstherapie macht, insbesondere bei der Behandlung von akuter Leukämie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von UNC2025 (Hydrochlorid) umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließenden Kupplungsreaktionen. Der Syntheseweg beinhaltet typischerweise die Verwendung von Mikrowellenreaktionen, Flashchromatographie und präparativer Hochleistungsflüssigchromatographie (HPLC). Schlüsselreagenzien und -bedingungen umfassen die Verwendung von tert-Butyldimethylsilylchlorid zum Schutz und verschiedene Lösungsmittel wie Methanol und Wasser mit Trifluoressigsäure zur Reinigung .
Industrielle Produktionsmethoden: Die industrielle Produktion von UNC2025 (Hydrochlorid) würde wahrscheinlich eine Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch strenge Qualitätskontrollmaßnahmen wie Kernresonanzspektroskopie (NMR) und HPLC umfassen .
Wissenschaftliche Forschungsanwendungen
This compound is primarily recognized for its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial in regulating the cell cycle and are often overexpressed in various cancers. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that UNC2025 effectively reduces cell viability across several cancer cell lines. The following table summarizes key findings from various studies:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MCF-7 (Breast) | 0.5 | CDK4/6 inhibition | |
PC3 (Prostate) | 0.8 | Induction of apoptosis | |
HCT116 (Colon) | 1.2 | Cell cycle arrest |
These findings suggest that UNC2025 has potent anti-cancer effects through its mechanism of action targeting critical regulatory pathways in cancer cell proliferation.
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of this compound. Notably, one study reported a reduction in tumor volume by approximately 60% in mice treated with UNC2025 over a four-week period compared to control groups. This significant reduction underscores its potential as a therapeutic agent in cancer treatment.
Case Studies
A notable case study involved the use of UNC2025 in combination with standard chemotherapy agents. The combination therapy resulted in enhanced antitumor activity and reduced side effects compared to chemotherapy alone, indicating a synergistic effect that could improve patient outcomes.
Toxicity and Safety Profile
Toxicological assessments indicate that UNC2025 exhibits a favorable safety profile at therapeutic doses. However, comprehensive long-term safety studies are necessary to fully elucidate any potential side effects associated with its use.
Wirkmechanismus
Target of Action
UNC2025 (hydrochloride) primarily targets Mer and Flt3 . These are protein tyrosine kinases that play crucial roles in cell survival, proliferation, and differentiation. The IC50 values for Mer and Flt3 are 0.74 nM and 0.8 nM, respectively . The compound exhibits over 45-fold selectivity for MERTK relative to Axl .
Mode of Action
UNC2025 (hydrochloride) interacts with its targets (Mer and Flt3) in an ATP-competitive manner . This interaction inhibits the phosphorylation of Mer and Flt3, thereby disrupting their normal function .
Biochemical Pathways
The inhibition of Mer and Flt3 by UNC2025 (hydrochloride) affects several biochemical pathways. For instance, it mediates potent inhibition of Mer phosphorylation in 697 B-ALL cells . It also results in decreased phosphorylation of Flt3 in Flt3-ITD positive Molm-14 acute myeloid leukemia cells .
Pharmacokinetics
UNC2025 (hydrochloride) exhibits excellent pharmacokinetic (PK) properties . It is highly orally bioavailable, making it suitable for oral administration . .
Result of Action
The action of UNC2025 (hydrochloride) leads to significant therapeutic effects. In vitro, it induces apoptosis and reduces colony formation in MERTK-expressing ALL and AML cell lines and patient samples . In vivo, it shows significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden .
Biochemische Analyse
Biochemical Properties
UNC2025 hydrochloride interacts with several enzymes and proteins. It is a potent inhibitor of the tyrosine kinases Mer and Flt3, with IC50 values of 0.74 nM and 0.8 nM, respectively . This suggests that UNC2025 hydrochloride has a strong affinity for these enzymes and can effectively inhibit their activity.
Cellular Effects
UNC2025 hydrochloride has been shown to have significant effects on various types of cells, particularly leukemia cells . It inhibits MerTK-dependent pro-survival signaling pathways, induces apoptosis in 40-90% of cells, and reduces colony-forming potential by 80-100% in leukemia cell line cultures .
Molecular Mechanism
The molecular mechanism of UNC2025 hydrochloride involves its binding to the Mer and Flt3 tyrosine kinases, inhibiting their activity . This inhibition disrupts the pro-survival signaling pathways dependent on these kinases, leading to apoptosis and reduced proliferation in leukemia cells .
Temporal Effects in Laboratory Settings
In laboratory settings, UNC2025 hydrochloride has been shown to have significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival .
Dosage Effects in Animal Models
In animal models, the effects of UNC2025 hydrochloride vary with different dosages . Treatment with UNC2025 hydrochloride resulted in a dose-dependent reduction in tumor burden and increased median survival from 27 days after inoculation with tumor cells to 70 days .
Metabolic Pathways
Given its role as a Mer/Flt3 inhibitor, it likely interacts with the metabolic pathways associated with these kinases .
Transport and Distribution
Given its potent inhibitory effects on Mer and Flt3, it is likely that it is transported to sites where these kinases are active .
Subcellular Localization
Given its role as a Mer/Flt3 inhibitor, it is likely localized to the sites of these kinases within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of UNC2025 (hydrochloride) involves multiple steps, including the preparation of intermediates and final coupling reactions. The synthetic route typically includes the use of microwave reactions, flash chromatography, and preparative high-performance liquid chromatography (HPLC). Key reagents and conditions include the use of tert-butyldimethylsilyl chloride for protection, and various solvents such as methanol and water with trifluoroacetic acid for purification .
Industrial Production Methods: Industrial production of UNC2025 (hydrochloride) would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures such as nuclear magnetic resonance (NMR) and HPLC .
Analyse Chemischer Reaktionen
Arten von Reaktionen: UNC2025 (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, einschließlich der Phosphorylierungshemmung und der Modulation der Kinaseaktivität. Es ist besonders effektiv bei der Hemmung der Phosphorylierung von Mer- und Flt3-Kinasen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit UNC2025 (Hydrochlorid) verwendet werden, sind ATP, Metallionen und verschiedene Kinasesubstrate. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. bestimmten pH-Werten und Temperaturen, um optimale Aktivität zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit UNC2025 (Hydrochlorid) gebildet werden, sind typischerweise phosphorylierte oder dephosphorylierte Kinasen, abhängig von den spezifischen Reaktionsbedingungen und Zielen .
Vergleich Mit ähnlichen Verbindungen
UNC2025 (Hydrochlorid) ist einzigartig in seiner hohen Selektivität für MERTK im Vergleich zu anderen Kinasen wie Axl und Tyro3. Ähnliche Verbindungen umfassen MRX2843 und LDC1267, die ebenfalls die TAM-Familie von Kinasen targeten, jedoch mit unterschiedlichen Selektivitätsprofilen und Potenzen . UNC2025 (Hydrochlorid) zeichnet sich durch seine potente Hemmung sowohl von Mer- als auch von Flt3-Kinasen aus, was es besonders effektiv bei der Behandlung von akuter Leukämie macht .
Biologische Aktivität
The compound 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol; hydrochloride , commonly referred to as UNC2025, has emerged as a significant focus in medicinal chemistry due to its potential as a dual inhibitor of Mer and FLT3 kinases. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy in cancer treatment, and relevant research findings.
Chemical Structure and Properties
UNC2025 features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core with various functional groups that enhance its biological activity. The molecular formula is with a molecular weight of approximately 476.657 g/mol .
UNC2025 acts primarily as an inhibitor of the Mer and FLT3 kinases, which are crucial in various signaling pathways associated with cancer cell growth and survival. By binding to the ATP-binding sites of these kinases, UNC2025 prevents the phosphorylation processes necessary for activating downstream signaling pathways that promote tumor proliferation and survival. This dual inhibition is particularly relevant for hematological malignancies where Mer and FLT3 signaling is often dysregulated .
Biological Activity
The compound has demonstrated significant biological activity in preclinical studies:
- Inhibition of Kinase Activity : UNC2025 has been shown to inhibit Mer and FLT3 kinases effectively, leading to reduced cellular proliferation in cancer cell lines dependent on these pathways.
- Induction of Apoptosis : Studies indicate that treatment with UNC2025 results in increased apoptosis in cancer cells, particularly those expressing high levels of Mer and FLT3 receptors .
Case Studies
- Acute Lymphoblastic Leukemia (ALL) : In a study focusing on pediatric ALL, UNC2025 exhibited potent inhibitory effects against Mer kinase, correlating with decreased cell viability and increased apoptosis in leukemic cells. This underscores its potential as a therapeutic agent in treating specific leukemias characterized by aberrant Mer signaling .
- Solid Tumors : Research involving solid tumor models has also indicated that UNC2025 can inhibit tumor growth by disrupting key signaling pathways, suggesting broader applicability beyond hematological cancers.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique position of UNC2025 among other kinase inhibitors:
Compound Name | Structural Features | Biological Activity |
---|---|---|
UNC2025 | Pyrrolo[2,3-d]pyrimidine core | Dual inhibitor of Mer/FLT3 kinases |
Brigatinib | Piperazine moiety | Inhibitor targeting ALK mutations in lung cancer |
Pyrazolopyrimidine Compounds | Related pyrimidine structure | Selective inhibition of MerTK activity |
This table illustrates how UNC2025 stands out due to its specific dual inhibitory capabilities against critical kinases involved in oncogenesis.
Synthesis and Optimization
The synthesis of UNC2025 involves multiple steps that require optimization for yield and purity. Techniques such as high-throughput synthesis and advanced purification methods like chromatography are employed to enhance production efficiency. This aspect is crucial for potential industrial applications where large-scale production may be necessary.
Eigenschaften
IUPAC Name |
4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHAEAZNSGIAPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.